Laurylamine hydrochloride
Overview
Description
Laurylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H28ClN and its molecular weight is 221.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Laurylamine hydrochloride is a type of surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants . The primary targets of this compound are therefore the interfaces between different phases in a system, such as between oil and water in an emulsion .
Mode of Action
As a surfactant, this compound operates by adsorbing at the interfaces between different phases. This reduces the energy needed to effect changes in the system, such as the dispersion of oil droplets in water . The compound’s long hydrocarbon chain is hydrophobic, or ‘water-fearing’, while its amine group is hydrophilic, or ‘water-loving’. This dual nature allows it to interact with both oil and water phases, stabilizing mixtures and preventing them from separating .
Biochemical Pathways
As a surfactant, it is known to influence processes such as emulsification, wetting, and dispersion . These processes are crucial in various biological and industrial contexts, from the digestion of fats in the human body to the formulation of pharmaceuticals and cosmetics .
Result of Action
The action of this compound results in the stabilization of mixtures, such as emulsions, by reducing the surface tension at the interface between different phases . This can have various effects depending on the context. For example, in the formulation of a cosmetic cream, it could result in a smoother, more evenly mixed product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the solution, and the temperature . Understanding these influences can be crucial for optimizing its use in different applications.
Biochemical Analysis
Biochemical Properties
Laurylamine hydrochloride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. For instance, this compound can form micelles in aqueous solutions, which can solubilize hydrophobic molecules and facilitate their interaction with enzymes and proteins. This compound is known to interact with membrane proteins, altering their structure and function. Additionally, this compound can disrupt lipid bilayers, leading to changes in membrane permeability and fluidity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of ion channels and transporters, leading to changes in ion flux and cellular homeostasis. It can also modulate the expression of genes involved in stress response and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, leading to changes in their conformation and activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell membrane permeability and facilitating drug delivery. At high doses, it can be toxic and cause adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in the biological response. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. This compound can also affect the metabolism of other compounds by modulating the activity of metabolic enzymes. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, this compound can be taken up by cells through endocytosis and distributed to different cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. The localization and accumulation of this compound within cells can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .
Properties
IUPAC Name |
dodecan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFQJFPTTMIETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044322 | |
Record name | Dodecylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Dodecylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000008 [mmHg] | |
Record name | Dodecylamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
929-73-7 | |
Record name | Dodecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1470J2MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dodecylamine hydrochloride (DAH) interacts with negatively charged surfaces primarily through electrostatic attraction. The positively charged dodecylammonium ion (DAH+) adsorbs onto the negatively charged surface, neutralizing surface charge and potentially reversing it to positive. [, , , ]
ANone: The adsorption of DAH can significantly alter the target material's properties, including:
- Wettability: DAH adsorption renders hydrophilic surfaces hydrophobic. [, , , ] This is crucial in applications like flotation, where DAH facilitates the attachment of air bubbles to mineral surfaces. [, , , ]
- Morphology: DAH acts as a structure-directing agent in the synthesis of nanomaterials. Its self-assembly into micellar structures templates the formation of materials like silica nanotubes. [, , , , ]
ANone: The molecular formula of dodecylamine hydrochloride is C12H28ClN. Its molecular weight is 221.81 g/mol.
A: While the provided research doesn't include specific spectroscopic data, techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize DAH. FTIR can confirm the presence of characteristic functional groups, while NMR provides insights into the molecule's structure and dynamics. []
ANone: pH significantly affects the ionization state of DAH, influencing its behavior.
- At low pH: DAH exists primarily as the cationic dodecylammonium ion (DAH+), promoting adsorption onto negatively charged surfaces. [, , ]
- At high pH: DAH transitions to the neutral dodecylamine form, reducing its electrostatic attraction to surfaces. [] This shift in charge affects its effectiveness as a flotation agent, with optimal flotation observed at a pH where both forms coexist. []
ANone: The presence of other ions, particularly electrolytes, can significantly impact DAH's behavior.
- Increased ionic strength: Can screen electrostatic interactions between DAH and charged surfaces, potentially reducing its adsorption. [, ]
- Specific ion effects: Certain ions can interact directly with DAH or the target surface, further modifying its performance. [, ] For instance, divalent cations like Mg2+ can enhance the interaction of anionic surfactants with DAH, influencing the properties of mixed surfactant films. []
ANone: While DAH is primarily known as a surfactant, its use in catalytic applications is limited. The provided research doesn't highlight any specific catalytic properties of DAH.
A: While the provided research doesn't extensively cover computational studies on DAH, techniques like molecular dynamics (MD) simulations can be employed to investigate its interactions with surfaces at the molecular level. [] These simulations can provide valuable insights into adsorption mechanisms, orientation of DAH molecules on surfaces, and the influence of factors like pH and ionic strength. []
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